molecular formula C11H15N B3269676 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine CAS No. 51490-15-4

6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine

Cat. No.: B3269676
CAS No.: 51490-15-4
M. Wt: 161.24 g/mol
InChI Key: ZIQAFVONTMJKGG-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the development of selective inhibitors for nitric oxide synthase (NOS) isoforms. Recent crystallographic studies have utilized derivatives of this benzo[7]annulene core to investigate the structural dynamics of human endothelial NOS (eNOS) . These studies provide critical insights into the conformational changes and inhibitor binding modes that can be exploited to achieve selectivity between neuronal (nNOS) and endothelial (eNOS) isoforms, a key challenge in NOS-targeted therapeutic development . The compound serves as a versatile synthetic intermediate for further functionalization. Researchers can employ this chemical to synthesize more complex molecules, such as quinoline-based inhibitors, to probe enzyme mechanisms and develop potential treatments for conditions linked to dysregulated NO signaling . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8H,1-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQAFVONTMJKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Pathways for 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 2 Amine

Retrosynthetic Analysis of the 6,7,8,9-Tetrahydro-5H-benzoorganic-chemistry.organnulen-2-amine Scaffold

A logical retrosynthetic analysis of the target molecule, 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-2-amine, suggests a few key disconnections. The primary disconnection is the carbon-nitrogen bond of the amine group at the 2-position. This leads back to a functionalized 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-2-one or a related precursor. The amine group can be envisioned to be installed via reductive amination of a ketone or reduction of a nitro group.

Further disconnection of the benzo organic-chemistry.organnulene core itself points towards intramolecular cyclization strategies. A common and effective approach is the Friedel-Crafts acylation, which would involve the cyclization of a suitably substituted phenylheptanoic acid derivative. This retrosynthetic strategy is outlined below:

Target Molecule Key Disconnections Precursors
6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-2-amine C-N bond 2-Nitro-6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one or 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-2,5-dione
6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one C-C bond of the seven-membered ring γ-(4-Nitrophenyl)butyryl chloride or a related phenylheptanoic acid derivative

Precursor Synthesis and Core Ring Formation

The construction of the bicyclic benzo organic-chemistry.organnulene framework is a critical step in the synthesis of the target molecule. This typically involves the formation of the seven-membered ring fused to the benzene (B151609) ring.

Cyclization Strategies for Benzoorganic-chemistry.organnulene Framework Construction

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of the 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one (also known as benzosuberone) core. thieme.comwikipedia.orgnih.gov This reaction involves the cyclization of a γ-phenylbutyryl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion generated from the acid chloride attacks the aromatic ring to form the seven-membered ring.

Another approach to the benzo organic-chemistry.organnulene ring system involves a Beckmann rearrangement of a suitably substituted tetralone oxime. biu.ac.ilderpharmachemica.comwikipedia.org This rearrangement allows for the expansion of the six-membered ring of the tetralone to the seven-membered ring of the benzosuberone.

Functionalization of Benzoorganic-chemistry.organnulenone Precursors

Once the 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one core is synthesized, the next step is to introduce the necessary functional group at the 2-position of the aromatic ring. A common strategy for this is electrophilic aromatic substitution. Nitration of the benzosuberone core can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, with the 2-nitro and 4-nitro derivatives being the major products. The separation of these isomers is crucial for the subsequent steps.

Preparation of Ortho-Substituted Benzoorganic-chemistry.organnulene Intermediates for 2-Amine Introduction

To regioselectively introduce the amine group at the 2-position, a precursor with a functional group at this position is required. The nitration of 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one provides the key intermediate, 2-nitro-6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one. bldpharm.com This ortho-substituted intermediate is then carried forward to the amination step. The nitro group acts as a precursor to the amine functionality.

Regioselective Introduction of the Amine Group at Position 2

The final step in the synthesis is the introduction of the amine group at the 2-position of the benzo organic-chemistry.organnulene scaffold. This can be achieved through the reduction of the nitro group of the previously synthesized intermediate.

Reductive Amination Approaches from Ketone Precursors

While direct reductive amination on an unsubstituted benzosuberone would not yield the desired 2-amino product, the reduction of the 2-nitro-6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one is a highly effective method. The nitro group can be selectively reduced to an amine group using various reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid.

An alternative, though less direct, approach would involve the synthesis of a 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one, which could then be converted to the amine. However, the reduction of the nitro-substituted precursor is generally more straightforward.

The following table summarizes a potential synthetic sequence for 6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-2-amine:

Step Reaction Reactants Reagents and Conditions Product
1 Friedel-Crafts Acylation γ-Phenylbutyric acid Thionyl chloride, then AlCl₃ 6,7,8,9-Tetrahydro-5H-benzo organic-chemistry.organnulen-5-one
2 Nitration 6,7,8,9-Tetrahydro-5H-benzo organic-chemistry.organnulen-5-one HNO₃, H₂SO₄ 2-Nitro-6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one
3 Reduction 2-Nitro-6,7,8,9-tetrahydro-5H-benzo organic-chemistry.organnulen-5-one H₂, Pd/C or SnCl₂, HCl 6,7,8,9-Tetrahydro-5H-benzo organic-chemistry.organnulen-2-amine

Direct Amination Methodologies (e.g., Buchwald-Hartwig amination, electrophilic amination)

Direct amination reactions represent a powerful and efficient approach to installing an amine group onto an aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly prominent. This methodology would typically involve the coupling of an aryl halide or triflate precursor, such as 2-bromo-6,7,8,9-tetrahydro-5H-benzo nih.govannulene, with an ammonia (B1221849) equivalent. The reaction is mediated by a palladium catalyst and a suitable phosphine (B1218219) ligand, with a base to facilitate the catalytic cycle. While specific examples on the 6,7,8,9-tetrahydro-5H-benzo nih.govannulene scaffold are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of aryl halides makes it a highly viable synthetic strategy.

Electrophilic amination offers an alternative route, where an electron-rich aromatic ring attacks an electrophilic nitrogen source. For a sufficiently activated benzo nih.govannulene precursor, reagents like chloramine (B81541) or O-acyl hydroxylamines could potentially be used, although this method is generally less common for simple arenes compared to organometallic approaches.

A hypothetical Buchwald-Hartwig amination is presented in the table below.

Reaction Precursor Amine Source Catalyst/Ligand Base Solvent Typical Conditions
Buchwald-Hartwig Amination2-Bromo-6,7,8,9-tetrahydro-5H-benzo nih.govannuleneLiN(SiMe₃)₂ or NH₃Pd₂(dba)₃ / XPhosLiHMDS or NaOtBuToluene (B28343) or Dioxane80-110 °C

This table represents a generalized protocol for the Buchwald-Hartwig amination reaction, which is a plausible method for the synthesis of the target compound.

Transformation of Nitro or Halogenated Precursors to the 2-Amine

A more traditional and widely practiced method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves an initial nitration of the benzo nih.govannulene core, followed by reduction. The existence of nitro-substituted precursors such as 2-nitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-one makes this a feasible pathway. chemicalbook.combldpharm.com The nitro group can be reduced using various reagents, with common methods including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl). This approach is often high-yielding and utilizes readily available and inexpensive reagents.

Alternatively, the transformation can begin from a halogenated precursor, such as 2-bromo-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-one. nih.gov As mentioned in the previous section, this halide can be converted to the amine via palladium-catalyzed amination. Another classical route is through a nucleophilic aromatic substitution (SNAAr) reaction, although this typically requires strong activation by electron-withdrawing groups, which may not be present on the core structure.

The table below summarizes common reduction methods for nitroarenes.

Method Reagents Solvent Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Ethanol, Methanol (B129727), Ethyl AcetateClean reaction, high yield, simple workupRequires specialized hydrogenation equipment; may reduce other functional groups
Metal/Acid ReductionSnCl₂·2H₂O / HCl or EthanolEthanol, HCl(aq)Chemoselective for nitro group in presence of some reducible groupsStoichiometric amounts of metal salts produced, requiring extensive workup
Metal/Acid ReductionFe / HCl or Acetic AcidWater, EthanolInexpensive, effectiveCan be slow, requires large excess of iron

This table outlines established methods for the reduction of nitroarenes, a key step in synthesizing the target amine from a nitro precursor.

Derivatization Strategies for 6,7,8,9-Tetrahydro-5H-benzonih.govannulen-2-amine

Once synthesized, the primary amine of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine serves as a versatile handle for a wide array of derivatization reactions, enabling the synthesis of a library of analogues for structure-activity relationship studies.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes the 2-amino group a competent nucleophile. It can readily undergo N-alkylation with various alkylating agents such as alkyl halides or tosylates. beilstein-journals.org These reactions are typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed during the reaction. It is possible to achieve mono- or di-alkylation by controlling the stoichiometry of the reagents. Similarly, N-acylation can be achieved by treating the amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the corresponding amide derivatives. These amides are often more stable and crystalline than the parent amine.

Reaction Type Reagent Base Product
N-AlkylationMethyl iodide (CH₃I)K₂CO₃N-methyl-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine
N-AlkylationBenzyl bromide (BnBr)Et₃NN-benzyl-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine
N-AcylationAcetyl chloride (AcCl)PyridineN-(6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-yl)acetamide
N-AcylationBenzoyl chloride (BzCl)Et₃NN-(6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-yl)benzamide

This table provides examples of typical N-alkylation and N-acylation reactions that can be performed on the title compound.

Halogenation and Nitro-Substitution on the Benzo Ring System

The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. For 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine, the positions ortho (C1) and para (C3) to the amine are activated. Direct halogenation with reagents like bromine in acetic acid or N-bromosuccinimide (NBS) would be expected to yield mono- or poly-halogenated products at these positions. Due to the high reactivity conferred by the amino group, reactions often proceed under mild conditions. To control the reaction and prevent over-substitution, the amino group is frequently protected as an acetamide (B32628) before carrying out the substitution.

Similarly, nitration of the aromatic ring can be performed. However, direct nitration with strong acids (e.g., HNO₃/H₂SO₄) can lead to oxidation of the aniline (B41778) ring. Therefore, the acylation-nitration-hydrolysis sequence is a more controlled and reliable method for introducing a nitro group onto the aromatic ring of the parent amine.

Electrophilic Substitution Position Reagent Expected Major Product
BrominationC1, C3Br₂ / CH₃COOH1,3-Dibromo-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine
Nitration (via acetamide)C31. Ac₂O; 2. HNO₃/H₂SO₄; 3. H₃O⁺3-Nitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine

This table shows the predicted outcomes for electrophilic aromatic substitution reactions on the title compound, based on the directing effects of the amine group.

Functional Group Interconversions on the Benzonih.govannulene Core

Functional group interconversions (FGIs) on the core structure provide another avenue for diversification. ub.eduvanderbilt.edu The primary amino group itself can be converted into a wide range of other functionalities via a diazonium salt intermediate. Treatment of the amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures yields a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce halides (Cl, Br, I), cyano, or hydroxyl groups.

Furthermore, if the synthesis starts from a precursor containing other functional groups, such as a ketone at the 5- or 7-position (e.g., 2-amino-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-5-one), this ketone can be manipulated. nih.govuni.lu For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further converted into an alkyl halide or eliminated to form an alkene, introducing unsaturation into the seven-membered ring. ub.edu These transformations significantly expand the range of accessible derivatives.

Synthesis of Analogues with Modified Alkyl Chains or Substituents

The synthesis of analogues with modified alkyl chains or additional substituents on the cycloheptane (B1346806) ring is crucial for fine-tuning the molecule's properties. Such modifications typically require starting from appropriately substituted precursors. For instance, Friedel-Crafts acylation or alkylation of benzene with a substituted glutaric anhydride (B1165640) or related difunctional synthons can be employed to construct the seven-membered ring with desired substituents already in place.

Alternatively, functionalization of a pre-existing benzo nih.govannulene core, such as a ketone, allows for the introduction of alkyl chains via Grignard or Wittig reactions. Subsequent transformations of the newly introduced groups can then be performed to generate a variety of analogues. Patents have described a range of substituted 6,7-dihydro-5H-benzo nih.govannulene compounds, indicating the feasibility of introducing diverse functionalities onto this scaffold. google.com

Optimization of Reaction Conditions and Yield Enhancement in 6,7,8,9-Tetrahydro-5H-benzonih.govannulen-2-amine Synthesis

The efficient synthesis of 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation. Key synthetic routes often proceed through a ketone intermediate, such as 6,7,8,9-Tetrahydro-5H-benzo nih.govannulen-2-one, followed by reductive amination. The optimization of this two-step process involves a systematic investigation of solvents, catalysts, temperature, and reagent stoichiometry.

The conversion of a precursor ketone to the target amine via reductive amination is a critical step where optimization plays a significant role. Variables such as the choice of reducing agent, solvent, temperature, and pH can profoundly influence the reaction's outcome. For instance, common reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) exhibit different reactivities and selectivities.

A hypothetical optimization study for the reductive amination of the corresponding ketone intermediate could involve screening various conditions, as illustrated in the following tables. The selection of solvent is crucial; solvents like methanol and acetonitrile (B52724) are often chosen for their ability to dissolve the substrates and for being relatively "greener" compared to options like dichloromethane. scielo.br

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)251265
2Tetrahydrofuran (THF)251272
3Acetonitrile251285
4Methanol251278

This table presents hypothetical data based on general principles of solvent optimization in organic synthesis. Acetonitrile often provides a good balance between substrate solubility and reaction efficiency. scielo.br

Further optimization would focus on the choice of catalyst and reaction temperature. In some syntheses, particularly those involving multi-component reactions or cyclizations, the temperature and catalyst loading are critical for achieving high yields under solvent-free conditions or in specific mediums. researchgate.net For the synthesis of related amino-chromene structures, catalysts such as DABCO have been shown to be effective, with solvents like toluene and THF providing good results. nih.gov

Table 2: Influence of Temperature and Catalyst on Yield

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1DABCO (10)02468
2DABCO (10)25 (Room Temp)1888
3DABCO (10)501282
4Et₃N (10)25 (Room Temp)1875

This table illustrates a hypothetical optimization of catalyst and temperature, drawing on findings from related heterocyclic syntheses where room temperature often provides the best balance of reaction rate and selectivity, minimizing byproduct formation. nih.gov The reaction time is another parameter that can be fine-tuned; shorter reaction times are generally preferable to reduce costs and limit the formation of degradation products. scielo.br

Electro-Organic Synthetic Approaches to Related Amino-Benzonih.govannulene Structures

Electro-organic synthesis represents a modern, sustainable alternative to conventional chemical methods, often avoiding the need for harsh reagents and transition-metal catalysts. acs.org While specific electrochemical routes to 6,7,8,9-tetrahydro-5H-benzo nih.govannulen-2-amine are not extensively documented, the principles of electro-organic chemistry can be applied to conceptualize pathways for its synthesis and that of related structures.

A promising approach involves an intramolecular dehydrogenative C-H amination reaction, which can be facilitated electrochemically. acs.org This strategy could be adapted for the synthesis of fused heterocyclic systems related to the benzo nih.govannulene core. For example, a suitably substituted N-aryl-N-alkyl amine precursor could undergo cyclization via an electrochemically induced C-N bond formation.

The general setup for such a reaction involves an undivided electrolytic cell equipped with platinum (Pt) plate electrodes for both the anode and cathode. acs.org A constant current is applied to a solution of the substrate in a suitable solvent mixture, such as N,N-dimethylacetamide (DMAc) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu₄NPF₆). acs.org

Table 3: Typical Conditions for Electrochemical C-N Bond Formation

ParameterCondition
CellUndivided two-necked flask
AnodePlatinum (Pt) plate
CathodePlatinum (Pt) plate
Current5-10 mA (constant)
ElectrolytenBu₄NPF₆
SolventDMAc/HFIP
TemperatureRoom Temperature

This table is based on established conditions for the electrochemical synthesis of benzimidazole (B57391) derivatives, which could be adapted for related amino-benzo nih.govannulene structures. acs.org

The proposed mechanism involves the anodic oxidation of the amine nitrogen, generating a nitrogen-centered radical cation. This intermediate would then be poised to attack an aromatic C-H bond intramolecularly, leading to the cyclized product after subsequent deprotonation and oxidation steps. This method offers a pathway to complex amino-heterocycles without the need for external chemical oxidants, aligning with the principles of green chemistry. acs.org The functional group tolerance exhibited in similar electrosyntheses suggests that this approach could be viable for a range of substituted amino-benzo nih.govannulene derivatives. acs.org

Chemical Reactivity and Mechanistic Investigations of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 2 Amine

Reactivity of the Aryl Amine Moiety (Position 2)

The primary amine group attached to the benzene (B151609) ring at position 2 is a key site of reactivity. Its nucleophilic character and its influence on the aromatic system are central to the molecule's chemical transformations.

Nucleophilicity of the Amine Group in Derivatization

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives. While specific studies on the 2-amino isomer are not prevalent, the derivatization of the analogous 6,7,8,9-tetrahydro-2-methoxy-5H-benzo libretexts.organnulen-6-amine demonstrates the typical reactivity of such compounds. For instance, the formation of N,N-dipropylamine derivatives can be achieved through reductive amination of the corresponding ketone precursor. rsc.org

Furthermore, the amine can be expected to undergo acylation reactions. For example, reaction with propionyl chloride would likely yield the corresponding N-propionyl derivative. This type of transformation is crucial for modifying the electronic properties of the amino group and for building more complex molecular architectures. A similar reaction has been documented for the 6-amino analog, which was converted to its N-propionamido derivative. rsc.org

Table 1: Representative Derivatization Reactions of the Aryl Amine Moiety (by analogy)

ReactantReagentProductReaction Type
2-amino-benzosuberone precursorDipropylamine, H₂, Pd/CN,N-dipropyl-2-aminobenzosuberaneReductive Amination
6,7,8,9-Tetrahydro-5H-benzo libretexts.organnulen-2-aminePropionyl chlorideN-(6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-yl)propanamideAcylation
6,7,8,9-Tetrahydro-5H-benzo libretexts.organnulen-2-amineChloroacetyl chloride2-chloro-N-(6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-yl)acetamideAcylation

This data is inferred from the reactivity of analogous compounds and general principles of organic chemistry.

Aromatic Electrophilic Substitution on the Benzo Ring

The 2-amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the substitution process. libretexts.org The positions ortho (position 3) and para (position 1) to the amino group are therefore expected to be the most reactive towards electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For instance, treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 1-nitro- and 3-nitro-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-amine. The precise ratio of these products would be influenced by steric hindrance from the adjacent tetrahydroannulene ring.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-Nitro-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-amine and 3-Nitro-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-amine
BrominationBr₂, FeBr₃1-Bromo-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-amine and 3-Bromo-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-amine
SulfonationFuming H₂SO₄6,7,8,9-Tetrahydro-2-amino-5H-benzo libretexts.organnulene-1-sulfonic acid and 6,7,8,9-Tetrahydro-2-amino-5H-benzo libretexts.organnulene-3-sulfonic acid

These predictions are based on the established directing effects of the amino group in electrophilic aromatic substitution. libretexts.orglibretexts.org

Reactions of the Tetrahydroannulene Ring System

The seven-membered saturated ring also presents opportunities for chemical modification, including oxidation, reduction, and potential rearrangements.

Oxidation-Reduction Chemistry of Cyclic Ketone/Alcohol Precursors and Derivatives

The synthesis of 6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-2-amine often proceeds through ketone or alcohol intermediates. For example, the corresponding 2-amino-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-5-one can be reduced to the corresponding alcohol, 2-amino-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-5-ol, using reducing agents like sodium borohydride (B1222165). rsc.org The stereochemical outcome of such reductions can lead to cis and trans diastereomers. These alcohols can then be further functionalized or used in subsequent synthetic steps.

Conversely, the oxidation of benzylic positions of the tetrahydroannulene ring can occur under specific conditions. While not directly demonstrated on the 2-amino derivative, related benzocyclic systems can undergo oxidation to the corresponding ketones.

Table 3: Oxidation-Reduction Reactions of the Tetrahydroannulene Ring

Starting MaterialReagentsProductReaction Type
2-Amino-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-5-oneNaBH₄2-Amino-6,7,8,9-tetrahydro-5H-benzo libretexts.organnulen-5-olReduction
6,7,8,9-Tetrahydro-1,2-dimethoxy-6-propionamido-5H-benzo libretexts.organnulen-5-oneNaBH₄cis- and trans-6,7,8,9-Tetrahydro-5-hydroxy-1,2-dimethoxy-6-propionamido-5H-benzo libretexts.organnulen-5-olReduction
cis/trans-6,7,8,9-Tetrahydro-5-hydroxy-1,2-dimethoxy-6-propionamido-5H-benzo libretexts.organnulen-5-olBH₃–THFcis/trans-6,7,8,9-Tetrahydro-5-hydroxy-1,2-dimethoxy-6-propylamino-5H-benzo libretexts.organnulen-5-olReduction of Amide

Data for the latter two entries are from studies on the 6-amino isomer and its derivatives. rsc.org

Dehydrogenation and Aromatization Pathways

Ring Contraction and Expansion Reactions (if applicable to the scaffold)

Ring contraction and expansion reactions are plausible transformations for the benzosuberane scaffold, although they are not commonly reported for this specific system. Ring contractions can sometimes be initiated through radical or carbocationic intermediates, leading to the formation of a six-membered ring (a tetralin derivative). illinois.edu Conversely, ring expansion of a precursor like a tetralone could potentially be a synthetic route to the benzo libretexts.organnulene system. The Schmidt reaction, for instance, has been used to convert 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones into 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones, demonstrating a ring expansion of the six-membered ring. nih.gov While not a direct expansion to a carbocyclic seven-membered ring, it illustrates the possibility of skeletal rearrangements in related systems.

Lack of Publicly Available Research Data Precludes Article Generation on the Chemical Reactivity of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-amine

Despite a comprehensive search of scientific literature and chemical databases, there is a significant absence of published research specifically detailing the stereoselective reactions and asymmetric synthesis of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-amine. This scarcity of information makes it impossible to construct a scientifically accurate and detailed article based on the provided outline.

The requested article structure focuses on highly specific aspects of the compound's stereochemistry, including chiral induction in reductive processes and diastereoselective transformations. However, searches have not yielded any specific experimental data, detailed research findings, or data tables related to these topics for this particular molecule. The available information is largely limited to commercial listings of the compound's hydrochloride salt and data related to its structural isomer, 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-5-amine, which has a different substitution pattern and thus distinct chemical properties.

Without access to peer-reviewed studies or patents describing the chemical behavior of 6,7,8,9-tetrahydro-5H-benzo bldpharm.comannulen-2-amine in stereoselective contexts, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and thoroughness. The creation of data tables, a key requirement of the request, is unachievable without empirical results from laboratory research.

Therefore, the generation of the article focusing on the "Chemical Reactivity and Mechanistic Investigations of 6,7,8,9-Tetrahydro-5H-benzo bldpharm.comannulen-2-amine" as outlined cannot be fulfilled at this time due to the lack of requisite information in the public domain. Further research and publication in the field of synthetic organic chemistry would be necessary to provide the foundational data for such an article.

Structural Analysis and Conformational Studies of the Benzo 1 Annulene Amine Scaffold

Conformational Dynamics of the Seven-Membered Ring in Tetrahydrobenzoresearchgate.netannulenes

The seven-membered ring in tetrahydrobenzo researchgate.netannulene systems is not planar and exhibits significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt several low-energy conformations, including chair, boat, and twist-boat forms, which are often in dynamic equilibrium. The stability order is generally chair > twist-boat > boat. nobelprize.org The fusion of the benzene (B151609) ring to the seven-membered ring, as in the tetrahydrobenzo researchgate.netannulene scaffold, introduces constraints that influence these conformational preferences.

Studies on analogous compounds, such as 1-benzosuberone (B52882) (the ketone equivalent), provide insight into the conformational behavior of this ring system. The seven-membered ring in these structures is known to exist predominantly in a chair-like conformation. However, the energy barrier for ring inversion (flipping from one chair form to another) is relatively low, leading to a dynamic equilibrium between different conformers at room temperature. The fusion to the planar benzene ring results in two non-equivalent benzylic positions (C5 and C9), which experience different steric and electronic environments as the seven-membered ring flexes. This dynamic behavior is a key feature of the scaffold's structure.

Impact of 2-Amine Substitution on Conformational Preferences

Direct experimental studies detailing the specific conformational preferences of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine are not extensively documented. However, the influence of the 2-amino substituent can be inferred from fundamental principles of conformational analysis.

A more significant conformational influence could arise from potential intramolecular hydrogen bonding. While a hydrogen bond between the 2-amino group and the aliphatic ring is sterically improbable, the orientation of the lone pair on the nitrogen atom can influence the electronic distribution in the aromatic ring, which in turn could have a subtle, long-range effect on the conformational equilibrium of the seven-membered ring. However, the dominant conformations (e.g., chair, twist-boat) are expected to be preserved, with the substituent potentially causing minor distortions or slightly shifting the equilibrium between them.

Isomeric Considerations (Regio-, Stereoisomerism)

Isomerism is an important aspect of the aminotetrahydrobenzo researchgate.netannulene scaffold, encompassing both regioisomerism and stereoisomerism.

Regioisomerism: The position of the amino group can vary, leading to numerous regioisomers. The substituent can be located on either the aromatic ring or the aliphatic seven-membered ring.

Aromatic Substitution: The user-specified compound has the amine at the C2 position. Other possible aromatic isomers include 1-amino, 3-amino, and 4-amino derivatives.

Aliphatic Substitution: The amine group can also be attached to the seven-membered ring, for example, at the C5, C6, or C7 positions. Syntheses of 6-aminotetrahydrobenzo researchgate.netannulenes have been reported. rsc.org The properties and reactivity of these isomers can differ significantly based on the amine's position.

Stereoisomerism: The parent compound, 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine, is achiral and does not exhibit stereoisomerism. However, the introduction of other substituents, particularly on the seven-membered ring, can create stereocenters. For instance, substitution at the C5, C6, or C7 positions can lead to enantiomers. Furthermore, disubstituted derivatives of the seven-membered ring can exist as diastereomers (cis/trans isomers). For example, the synthesis of 6,7,8,9-tetrahydro-5-hydroxy-1,2-dimethoxy-6-propylamino-5H-benzo researchgate.netannulen-5-ol has been shown to produce distinct cis and trans isomers, confirming the potential for stereoisomerism within this scaffold. rsc.org

Spectroscopic Probes for Structural Elucidation of Aminobenzannulenes

Spectroscopic techniques are essential for confirming the structure of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum provides key information. The aromatic region would show signals corresponding to the three protons on the substituted benzene ring. Their splitting patterns (e.g., doublet, triplet, doublet of doublets) and chemical shifts would confirm the 1,2,4-substitution pattern. The benzylic protons at C5 and C9 would appear as distinct multiplets, likely in the range of 2.5-3.0 ppm. The protons of the amino group (-NH₂) would typically appear as a broad singlet. The remaining aliphatic protons at C6, C7, and C8 would produce complex, overlapping multiplets in the upfield region.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. Aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the amino group (C2) being significantly shielded or deshielded depending on the solvent. The aliphatic carbons would resonate in the upfield region (typically 20-40 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts

NucleusPositionPredicted Chemical Shift Range (ppm)Notes
¹HAr-H6.5 - 7.5Three distinct signals with coupling patterns indicating 1,2,4-substitution.
¹H-NH₂3.0 - 5.0Broad singlet, position is solvent-dependent.
¹HC5-H₂, C9-H₂2.5 - 3.0Benzylic protons, typically multiplets.
¹HC6, C7, C8-H₂1.5 - 2.5Complex, overlapping multiplets.
¹³CAr-C (substituted)130 - 150Quaternary carbons and C-NH₂.
¹³CAr-C (unsubstituted)110 - 130Carbons bearing a hydrogen atom.
¹³CC5, C930 - 40Benzylic carbons.
¹³CC6, C7, C820 - 35Aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. The primary amine group gives rise to a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations produce a series of peaks between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range are particularly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500 (two bands)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
Aromatic C-H Out-of-Plane Bending800 - 890 (indicative of 1,2,4-trisubstitution)

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight, which is an odd number due to the presence of a single nitrogen atom. libretexts.org Fragmentation patterns are crucial for structural confirmation. chemguide.co.ukwikipedia.org Common fragmentation pathways would include:

Benzylic Cleavage: Cleavage of the C-C bonds within the seven-membered ring adjacent to the benzene ring (at the C5 or C9 positions) can lead to the formation of stable benzylic cations.

Retro-Diels-Alder (RDA) type reaction: The seven-membered ring might undergo fragmentation by expelling a neutral molecule like ethene or propene, leading to characteristic fragment ions.

Loss of amine functionality: Fragmentation involving the C-N bond or cleavage alpha to the amino group on the aromatic ring can also occur.

Computational and Theoretical Investigations of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and chemical reactivity of molecules. For 6,7,8,9-tetrahydro-5H-benzo dalalinstitute.comannulen-2-amine, these calculations can elucidate the distribution of electrons and predict sites of reactivity.

Detailed research findings from DFT calculations provide insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. ufms.br For an aromatic amine like the title compound, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. chemrevlett.com These descriptors, often derived using conceptual DFT, provide a framework for predicting chemical behavior. mdpi.com

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. rsc.org

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Calculated as μ² / (2η) where μ is the chemical potential (-χ), this index measures the electrophilic power of a molecule. mdpi.com

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the electronic Schrödinger equation. ufms.br The results from such studies allow for a comparative analysis of reactivity with other related molecules and help in designing synthetic pathways.

Table 1: Representative Calculated Electronic Properties and Reactivity Descriptors
ParameterSymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.5 to -6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to 0.5Electron-accepting ability
HOMO-LUMO Energy GapΔE5.0 to 7.0Chemical stability and reactivity
Ionization PotentialI5.5 to 6.5Energy to lose an electron
Electron AffinityA0.5 to -0.5Energy to gain an electron
Chemical Hardnessη2.5 to 3.5Resistance to charge transfer
Electrophilicity Indexω1.0 to 2.0Electrophilic character

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and selectivity. For 6,7,8,9-tetrahydro-5H-benzo dalalinstitute.comannulen-2-amine, computational methods can be used to explore various potential reactions, such as electrophilic aromatic substitution or reactions involving the amine functionality.

The process of elucidating a mechanistic pathway typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State (TS) Searching: Various algorithms are employed to locate the saddle point on the PES that connects reactants and products. This TS structure represents the highest energy point along the minimum energy path.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products on the PES. nih.gov

Conformational Landscape Exploration and Energy Minimization Studies

The seven-membered ring of the benzo dalalinstitute.comannulene scaffold is conformationally flexible and can adopt several low-energy arrangements. Understanding this conformational landscape is critical as the three-dimensional shape of a molecule often dictates its biological activity. nih.gov

The conformational analysis of seven-membered rings like cycloheptane (B1346806) reveals a complex potential energy surface with multiple stable and metastable conformations. acs.org The primary families of conformations are the chair and boat forms, along with their respective twist variations (twist-chair and twist-boat). researchgate.net These conformers can interconvert through low-energy pathways in a process known as pseudorotation. For 6,7,8,9-tetrahydro-5H-benzo dalalinstitute.comannulen-2-amine, the fusion of the benzene ring introduces constraints that influence the relative energies and geometries of these conformers.

Computational exploration of the conformational landscape typically involves:

Systematic or Stochastic Search: A systematic search involves rotating all rotatable bonds by a certain increment to generate a wide range of starting geometries. A stochastic search, such as molecular mechanics-based Monte Carlo methods, randomly alters the geometry to explore the conformational space.

Geometry Optimization and Energy Minimization: Each generated conformer is then subjected to geometry optimization using a suitable computational method (often starting with faster molecular mechanics and refining with DFT). This process finds the nearest local energy minimum on the potential energy surface.

Ranking of Conformers: The energies of the optimized conformers are calculated and ranked. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

These studies can identify the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium. The results provide a detailed picture of the molecule's preferred shapes and the energy barriers between them.

Table 2: Characteristic Conformations of a Seven-Membered Ring
Conformation FamilySpecific ConformerKey Structural Features
ChairChair (C)Possesses a C2 axis of symmetry.
Twist-Chair (TC)Lower symmetry, often the global minimum for cycloheptane.
BoatBoat (B)Possesses a Cs plane of symmetry.
Twist-Boat (TB)Lower symmetry, part of the boat pseudorotation itinerary.

Molecular Dynamics Simulations of Benzodalalinstitute.comannulene Scaffolds (focused on structural flexibility)

While energy minimization studies identify static low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational changes and structural flexibility at a given temperature. mdpi.com

For the benzo dalalinstitute.comannulene scaffold, MD simulations can reveal how the seven-membered ring flexes and interconverts between its various conformations. A typical MD simulation involves:

System Setup: The molecule is placed in a simulation box, often with an explicit or implicit solvent model to mimic solution-phase conditions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted, allowing the system to relax to a stable state.

Production Run: The simulation is run for a specified period (from nanoseconds to microseconds), during which the positions and velocities of all atoms are recorded at regular intervals, creating a trajectory.

Analysis of the MD trajectory can provide a wealth of information about the structural flexibility of 6,7,8,9-tetrahydro-5H-benzo dalalinstitute.comannulen-2-amine. Key metrics include:

Root-Mean-Square Fluctuation (RMSF): This is calculated for each atom individually and reveals which parts of the molecule are the most mobile. For the title compound, the atoms of the seven-membered ring are expected to show higher RMSF values compared to the more rigid fused benzene ring.

Dihedral Angle Analysis: Tracking the dihedral angles within the seven-membered ring over the course of the simulation can directly show transitions between different chair and boat conformations.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static view from energy minimization studies and offering a more complete understanding of its structural properties.

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures

Potential Utilization in Heterocyclic Chemistry for Novel Ring System Construction

Primary aromatic amines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Based on general reactivity, 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine could theoretically serve as a starting material in classical cyclization reactions to construct new fused-ring systems.

For instance, reactions like the Skraup synthesis could potentially yield quinoline (B57606) derivatives fused to the benzocycloheptene (B12447271) framework. researchgate.net This reaction involves the treatment of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. Similarly, the Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone to form a tetrahydroisoquinoline, is a plausible pathway for elaborating the structure of this aminobenzocycloheptene, although specific examples are not documented. beilstein-journals.orgnih.govnih.gov The synthesis of 2-aminobenzimidazole (B67599) rings, often achieved through the condensation of an α-amino ketone with cyanamide, suggests that derivatization of the subject compound could open pathways to imidazole-fused systems. mdpi.com

Table 1: Potential Heterocyclic Synthesis Reactions

Reaction Name Reactants Potential Product Class
Skraup Synthesis Glycerol, H₂SO₄, Oxidizing Agent Benzo researchgate.netannuleno-quinolines
Pictet-Spengler Aldehyde/Ketone, Acid Benzo researchgate.netannuleno-tetrahydroisoquinolines
Friedländer Annulation α-Methylene Ketone Fused Quinolines

Postulated Scaffold for Multicomponent Reactions and Diversification Libraries

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating large libraries of structurally diverse molecules. Primary amines are key reactants in many prominent MCRs, such as the Ugi and Passerini reactions. While no specific studies employing 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine in MCRs have been found, its primary amine functionality makes it a suitable candidate for such transformations.

Its incorporation into an MCR could introduce the rigid, three-dimensional benzocycloheptene scaffold into the resulting products, a desirable feature for probing biological targets. This would enable the creation of a "diversification library" where the core structure remains constant while peripheral groups are varied, facilitating structure-activity relationship (SAR) studies. A patent for related substituted 6,7-dihydro-5H-benzo researchgate.netannulene compounds highlights the therapeutic interest in this general framework, particularly as estrogen receptor inhibitors and degraders for cancer treatment. google.com

Theoretical Precursor for Advanced Organic Materials

The development of novel polymers and functional dyes often relies on the availability of unique aromatic building blocks. Aromatic amines are crucial in the synthesis of high-performance polymers like polyamides and polyimides, and they are the foundational components for azo dyes.

Theoretically, 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine could be used as a monomer in polymerization reactions. For example, condensation with diacyl chlorides could yield novel polyamides incorporating the benzocycloheptene unit into the polymer backbone, potentially imparting unique thermal and mechanical properties. nih.gov

In the realm of functional dyes, the amine group can be diazotized and coupled with electron-rich aromatic compounds (e.g., phenols or naphthols) to form azo dyes. bohrium.comnih.gov The resulting dyes would contain the benzocycloheptene moiety, which could influence their spectral properties (color), solubility, and affinity for various substrates. Studies on azo dyes derived from the structurally similar 5,6,7,8-tetrahydro-2-naphthylamine demonstrate the viability of such chemistry. bohrium.com

A Strategic Intermediate in the Synthesis of Structurally Intricate Molecules

The benzocycloheptene core is a structural motif found in various biologically active compounds. The amine group in 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine serves as a versatile chemical handle for introducing additional complexity and functionality. It can be transformed into a wide range of other functional groups or used as an anchoring point for building larger molecular architectures.

While the literature describes the synthesis of complex molecules like 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines as microtubule targeting agents, these syntheses start from different precursors. nih.gov The synthesis of various pharmaceuticals often involves key steps where a heterocyclic ring is constructed onto an existing scaffold. beilstein-journals.org Although direct application of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine as an intermediate in the total synthesis of a specific complex molecule is not reported, its potential remains due to the synthetic versatility of the aromatic amine group combined with the unique conformational properties of the seven-membered ring.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high accuracy. For 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine (molecular formula: C₁₁H₁₅N), HRMS would be used to determine its exact mass. This technique provides a measured mass that is very close to the theoretical (calculated) mass, which helps to confirm the molecular formula and rule out other possibilities.

Table 1: Theoretical Mass Data for 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine

Property Value
Molecular Formula C₁₁H₁₅N
Monoisotopic Mass 161.12045 u
Average Mass 161.244 g/mol

(Note: This is theoretical data; experimental HRMS data for this specific compound is not available in the searched resources.)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. A full assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to unambiguously confirm the connectivity of all atoms in 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The substitution pattern (amine group at position 2) would lead to a specific splitting pattern.

Aliphatic Protons: A series of signals in the aliphatic region (typically ~1.5-3.0 ppm) corresponding to the protons of the seven-membered cycloheptene (B1346976) ring. The chemical shifts and multiplicities of these signals would provide information about their local environment.

Amine Protons: A broad signal corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Signals in the downfield region (typically ~110-150 ppm) for the carbons of the benzene ring.

Aliphatic Carbons: Signals in the upfield region (typically ~20-50 ppm) for the sp³ hybridized carbons of the tetrahydrocycloheptene ring.

Detailed, experimentally obtained NMR data for 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine are not available in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500 (typically two bands for a primary amine)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1020-1250

(Note: This is a generalized prediction; specific experimental IR data is not available.)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring would result in characteristic UV absorptions. The position of the amine substituent on the aromatic ring would influence the wavelength of maximum absorbance (λmax). Specific experimental UV-Vis data for 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine has not been reported in the searched sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 6,7,8,9-tetrahydro-5H-benzo chemspider.comannulen-2-amine or one of its salts could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This would unambiguously confirm its structure. However, no published crystal structure for this specific compound was found.

Future Research Trajectories in the Chemistry of 6,7,8,9 Tetrahydro 5h Benzo 1 Annulen 2 Amine

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine and related scaffolds is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of waste, use of less hazardous materials, and maximization of efficiency. A primary focus in this area is the principle of atom economy, which aims to ensure that the maximum number of atoms from the reactants are incorporated into the final product. primescholars.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. primescholars.comrsc.org

Future research will likely gravitate towards developing catalytic routes that replace stoichiometric reagents. For instance, the synthesis of the core benzosuberone ring system, a precursor to the target amine, has been achieved via an indium(III) triflate-catalyzed intramolecular hydroarylation, which provides an atom-economic ring-closure pathway. rsc.orgrsc.org Moving forward, the exploration of even more sustainable catalysts, potentially earth-abundant metals, and solvent-free or aqueous reaction conditions will be paramount. nih.gov Methodologies that reduce the number of synthetic steps, such as one-pot reactions, will also be a key objective. An example is the acid-catalyzed synthesis of aromatic imines under microwave irradiation, which minimizes solvent use and reaction time. researchgate.net The development of such processes for the synthesis of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine would represent a significant advancement in sustainable chemical manufacturing. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Synthetic Reaction Types

Reaction Type Typical Atom Economy Environmental Friendliness Relevance to Benzo researchgate.netannulene Synthesis
Addition/Cycloaddition Excellent (often 100%) High Ideal for ring formation (e.g., intramolecular hydroarylation). rsc.orgrsc.org
Rearrangement Excellent (100%) High Potential for novel isomer synthesis.
Substitution Moderate to Poor Medium Commonly used but generates byproducts.

Catalyst Development for Efficient Transformations

Efficient synthesis of the 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine scaffold and its derivatives heavily relies on catalytic transformations. Future research will focus on discovering novel catalysts that improve yield, selectivity, and reaction conditions for key synthetic steps.

One critical transformation is the formation of the seven-membered ring to create the benzosuberone skeleton. Lewis acid catalysts like Indium(III) triflate (In(OTf)₃) have proven effective in mediating the intramolecular hydroarylation of α-phenylallyl β-ketosulfones to yield benzosuberones in moderate to good yields. rsc.orgrsc.org Further development could involve screening other Lewis acids or transition metal catalysts to enhance efficiency and broaden the substrate scope. Another key step is the introduction of the amine functionality, often achieved through the reductive amination of a benzosuberone precursor or the hydrogenation of its corresponding oxime. nih.gov The catalytic hydrogenation of oximes is a well-established but challenging field. bohrium.comencyclopedia.pub While catalysts based on platinum and palladium are commonly used, they can sometimes lead to N-O bond cleavage or other side reactions. encyclopedia.pub Recent advancements have explored iridium-based catalysts that can perform this hydrogenation under acidic conditions with high selectivity for the desired hydroxylamine (B1172632) product, which can then be further reduced. nih.gov The development of catalysts for the direct, highly enantioselective hydrogenation of benzosuberone oximes to the primary amine remains a significant goal. bohrium.com

Furthermore, alternative catalytic methods for C-N bond formation, such as the hydroamination of alkenes or alkynes, represent a highly atom-economical approach. conicet.gov.ar Research into heterogeneous catalysts, like copper nanoparticles supported on montmorillonite, for such transformations could lead to more sustainable and recyclable catalytic systems for synthesizing benzo researchgate.netannulene amines. conicet.gov.ar

Table 2: Selected Catalysts for Key Transformations in Benzo researchgate.netannulene Synthesis

Transformation Catalyst Conditions Yield Reference
Intramolecular Hydroarylation In(OTf)₃ (10 mol%) Refluxing (CH₂Cl)₂ Moderate to good rsc.orgrsc.org
Oxime Hydrogenation Pt/C H₂, AcOH, H₂SO₄ 54% (to hydroxylamine) encyclopedia.pub
Oxime Hydrogenation Pd/C H₂, AcOH, H₂SO₄ 94% (to amine) encyclopedia.pub
Acid-Assisted Oxime Hydrogenation Cyclometalated Iridium(III) complexes H₂, Methanesulfonic acid N/A nih.gov

Exploration of Novel Reactivity Patterns and Rearrangements

The 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene framework, with its fused aromatic and saturated seven-membered ring, presents a unique topology for exploring novel chemical reactivity and skeletal rearrangements. While the core synthesis is established, the potential for discovering new transformations of this scaffold remains largely untapped.

Future research could focus on transition-metal-catalyzed C-H functionalization to selectively introduce substituents at various positions on both the aromatic and aliphatic rings. Such methods would provide rapid access to a diverse library of derivatives without the need for de novo synthesis. Another promising avenue is the investigation of transannular reactions, where the proximity of atoms across the seven-membered ring could be exploited to form novel bicyclic or bridged structures under specific catalytic or photochemical conditions.

Furthermore, the potential for ring expansions or contractions of the seven-membered ring could lead to entirely new heterocyclic or carbocyclic systems. For example, subjecting derivatives of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine to specific reagents could trigger rearrangements like the Beckmann rearrangement (if starting from an oxime precursor) or other skeletal migrations. The development of photoredox catalysis offers new ways to generate radical intermediates from the benzo researchgate.netannulene core, potentially leading to unprecedented cyclization or functionalization patterns. nih.gov These explorations are not merely academic; they could yield novel molecular architectures with unique properties for various chemical science applications.

Chemoenzymatic Synthetic Routes for Stereocontrol

Achieving stereocontrol in the synthesis of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine is crucial, as different stereoisomers can possess vastly different properties. Chemoenzymatic routes, which combine traditional chemical synthesis with highly selective enzymatic transformations, offer a powerful and sustainable strategy for accessing enantiomerically pure compounds.

A key prochiral intermediate in the synthesis is the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-one. The asymmetric reduction of this ketone is a critical step for establishing stereochemistry. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are well-known for their ability to reduce ketones to chiral alcohols with exceptional enantioselectivity. mdpi.com Future work would involve screening a broad panel of these enzymes to identify biocatalysts capable of reducing the benzosuberone substrate to either the (R)- or (S)-alcohol with high conversion and greater than 99% enantiomeric excess.

Alternatively, and more directly, transaminase (TA) enzymes can be employed for the asymmetric synthesis of the target amine directly from the ketone precursor. mbl.or.krnih.gov This approach is highly atom-economical and aligns with green chemistry principles. mbl.or.kr The process involves the transfer of an amino group from a simple donor (like isopropylamine) to the ketone, generating the chiral amine. nih.govresearchgate.net Research efforts will be directed at identifying or engineering a transaminase with high activity and stereoselectivity for the bulky benzosuberone substrate. A sequential chemoenzymatic process, where the ketone is first synthesized chemically and then subjected to bioreduction, represents a highly practical approach. d-nb.info

Table 3: Potential Enzymatic Transformations for Stereocontrol

Enzyme Class Transformation Substrate Product Key Advantage
Ketoreductase (KRED) Asymmetric Carbonyl Reduction 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-one Chiral 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-ol High enantioselectivity (>99% ee often achievable). mdpi.com
Alcohol Dehydrogenase (ADH) Asymmetric Carbonyl Reduction 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-one Chiral 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-ol Wide availability and diverse substrate scope. d-nb.info
Transaminase (TA) Asymmetric Reductive Amination 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-one Chiral 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine Direct conversion to the target chiral amine. mbl.or.krnih.gov

Design of Novel Benzoresearchgate.netannulene-Based Scaffolds for Chemical Sciences Applications (excluding biological)

Beyond its traditional use as a building block, the 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene scaffold holds significant potential for the design of novel functional molecules in materials science and coordination chemistry. smolecule.com The unique combination of a rigid aromatic ring and a flexible seven-membered ring provides a versatile platform for creating three-dimensional structures with tailored properties.

In materials science, the benzo researchgate.netannulene core can be incorporated into larger π-conjugated systems to develop new organic semiconductors, dyes, and fluorescent materials. smolecule.com For example, research on π-extended benzo[1,2:4,5]di researchgate.netannulene bis(dicarboximide)s has demonstrated that the inclusion of the seven-membered ring can significantly influence the optoelectronic properties of the resulting molecules, making them interesting candidates for applications in organic electronics. rsc.org Future work could involve using the amine group of the title compound as a chemical handle to append other photo- or electro-active moieties, thereby creating novel materials for devices like organic light-emitting diodes (OLEDs). smolecule.com

In the field of coordination chemistry, the amine functionality and the potential for further substitution on the scaffold allow for the design of novel ligands. The amine can act as a simple monodentate ligand, or additional coordinating groups can be installed on the aromatic or aliphatic portions of the molecule to create bidentate or multidentate chelating agents. These ligands could be used to synthesize new metal complexes with interesting catalytic, magnetic, or photophysical properties. The semi-rigid nature of the scaffold could enforce specific coordination geometries around a metal center, which is a desirable feature in the design of catalysts for asymmetric synthesis.

Q & A

Q. What are the established synthetic routes for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine, and how can reaction conditions be optimized?

The synthesis of benzo[7]annulenamine derivatives typically involves multi-step processes. A three-step approach adapted from analogous compounds includes:

Knoevenagel condensation of phthalaldehyde with a cyclic ester (e.g., dimethyl 3-oxoglutarate) to form a fused bicyclic intermediate .

Hydrogenation under controlled pressure (e.g., using Pd/C or continuous-flow systems like the ThalesNano H-Cube® at 70°C) to reduce unsaturated bonds .

Reductive amination of the ketone intermediate with primary amines using NaBH(OAc)₃ to introduce the amine group at the 2-position . Optimization may involve solvent selection (e.g., dichloromethane for improved selectivity) and temperature modulation to suppress side reactions.

Q. How can structural characterization of this compound address discrepancies in spectral data (e.g., NMR or X-ray crystallography)?

Discrepancies in NMR (e.g., unexpected splitting patterns) may arise from conformational flexibility or tautomerism. To resolve these:

  • Use variable-temperature NMR to assess dynamic behavior.
  • Compare experimental data with DFT-calculated spectra for validation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound’s hazards (flammability, toxicity) require:

  • PPE : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis and purification.
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselective functionalization of the benzo[7]annulene core be achieved for structure-activity relationship (SAR) studies?

Key strategies include:

  • Electrophilic aromatic substitution : Introduce halogens (e.g., Cl, Br) at the 2-position using Lewis acids (AlCl₃) to direct reactivity .
  • Palladium-catalyzed cross-coupling : Install aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Nitro group reduction : Convert nitro intermediates (e.g., 1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) to amines using SnCl₂/HCl or catalytic hydrogenation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Molecular docking : Screen against NMDA receptors or acetylcholinesterase using software like AutoDock Vina, referencing ifenprodil-like scaffolds .
  • ADMET prediction : Use QSAR models (e.g., SwissADME) to assess logP, solubility, and blood-brain barrier permeability .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved in pharmacological studies?

  • Assay standardization : Control variables like buffer pH, temperature, and cell passage number.
  • Orthogonal assays : Validate results using both enzymatic (e.g., Ellman’s method for cholinesterase) and cell-based (e.g., SH-SY5Y neuroprotection) assays .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

  • Continuous-flow hydrogenation : Replace batch reactors with H-Cube® systems to reduce Pd catalyst loading and energy consumption .
  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer workups .
  • Catalytic recycling : Recover Pd nanoparticles via magnetic separation or membrane filtration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.